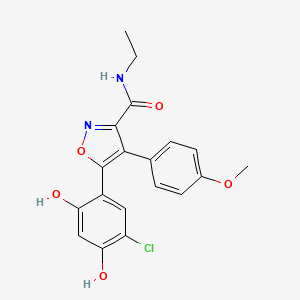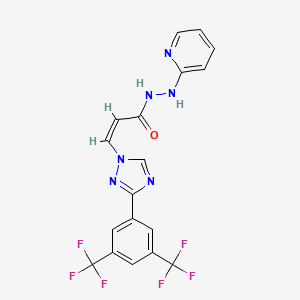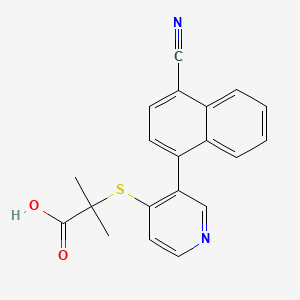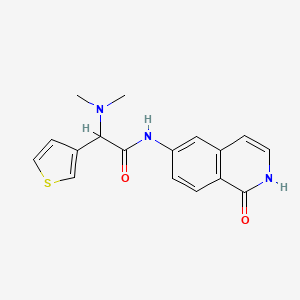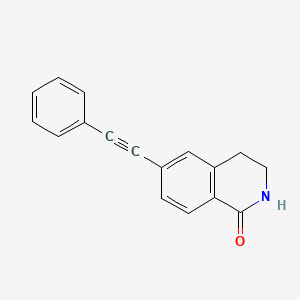
1(2H)-Isoquinolinone, 3,4-dihydro-6-(2-phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0240382 is an allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Superacidic Activation and Electrophilic Reactions : 1- and 3-isoquinolinols undergo selective ionic hydrogenation and condense with benzene under the influence of aluminum halides, leading to various dihydro-isoquinolinones, including 3,4-dihydro-1(2H)-isoquinolinone derivatives (Koltunov et al., 2002).
Synthesis of Novel Derivatives for Vasodilation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized, showing potential as vasodilators (Zhang San-qi, 2010).
Synthesis Routes for Isoquinolinone Derivatives : Various synthetic routes, including Schmidt and Curtius rearrangements, have been developed for synthesizing 3,4-dihydro-1(2H)-isoquinolinones (Showalter et al., 2001).
Biological and Pharmacological Studies
Poly(ADP-Ribose) Synthetase Inhibition for Neuroprotection : 3,4-dihydro-1(2H)-isoquinolinones, as inhibitors of poly(ADP-ribose) synthetase, demonstrated neuroprotective effects in models of cerebral ischemia (Takahashi et al., 1997).
Synthesis for Radiopharmaceutical Applications : Synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, a potential tracer for imaging poly(ADP-ribose) synthetase activation in positron emission tomography, was achieved (Miyake et al., 2000).
Glycoprotein IIb/IIIa Antagonists for Cardiovascular Therapeutics : Isoquinolinone-based compounds were developed as glycoprotein IIb/IIIa antagonists, exhibiting potential for treating heart rhythm disorders (Hutchinson et al., 1996).
Propiedades
Número CAS |
1092550-36-1 |
|---|---|
Nombre del producto |
1(2H)-Isoquinolinone, 3,4-dihydro-6-(2-phenylethynyl)- |
Fórmula molecular |
C17H13NO |
Peso molecular |
247.3 |
Nombre IUPAC |
6-(2-phenylethynyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
Clave InChI |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
SMILES |
O=C1NCCC2=C1C=CC(C#CC3=CC=CC=C3)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU0240382, VU-0240382, VU 0240382 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




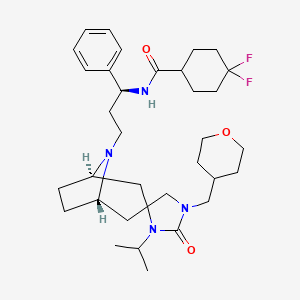
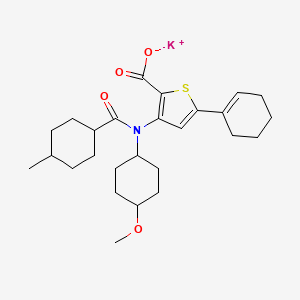
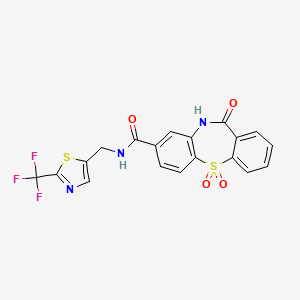
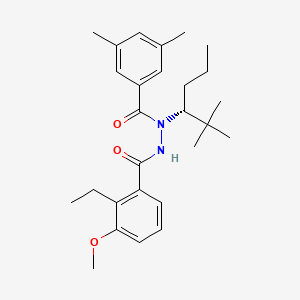
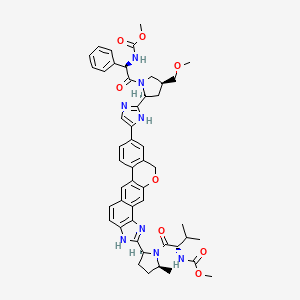
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)
